

Spectroscopic Profile of Methyl 2-(2-bromophenyl)-2-oxoacetate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 2-(2-bromophenyl)-2-oxoacetate

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic data for **Methyl 2-(2-bromophenyl)-2-oxoacetate**, a key intermediate in various synthetic applications. Due to the limited availability of public spectroscopic data for this specific molecule, this document presents a predictive analysis based on established spectroscopic principles and data from structurally analogous compounds. This guide is intended to assist researchers in the identification, characterization, and quality control of **Methyl 2-(2-bromophenyl)-2-oxoacetate** in their synthetic workflows.

Introduction

Methyl 2-(2-bromophenyl)-2-oxoacetate (Figure 1) is an alpha-keto ester containing a brominated aromatic ring. Its chemical formula is $C_9H_7BrO_3$, with a molecular weight of 243.05 g/mol. [1] The presence of multiple functional groups, including a methyl ester, a ketone, and a substituted benzene ring, makes it a versatile building block in organic synthesis, particularly in the development of pharmaceutical compounds and other bioactive molecules. Accurate spectroscopic characterization is paramount for confirming its identity and purity. This guide provides a detailed prediction and interpretation of its 1H NMR, ^{13}C NMR, Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for **Methyl 2-(2-bromophenyl)-2-oxoacetate**. These predictions are derived from the analysis of its chemical structure and comparison with data from similar compounds.

Predicted ^1H NMR Spectroscopic Data

The ^1H NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl ester protons. The chemical shifts are influenced by the electron-withdrawing effects of the bromo group, the ketone, and the ester functionality.

Table 1: Predicted ^1H NMR Spectroscopic Data (in CDCl_3 , 400 MHz)

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
O-CH ₃	3.9 - 4.0	Singlet (s)	N/A
Ar-H (ortho to C=O)	7.8 - 7.9	Doublet of doublets (dd)	~ 7.8 , ~ 1.5
Ar-H (meta to C=O)	7.4 - 7.5	Triplet of doublets (td)	~ 7.6 , ~ 1.5
Ar-H (para to C=O)	7.6 - 7.7	Triplet of doublets (td)	~ 7.7 , ~ 1.8
Ar-H (ortho to Br)	7.7 - 7.8	Doublet of doublets (dd)	~ 7.9 , ~ 1.8

Causality Behind Predictions:

- Methyl Protons (O-CH₃):** The singlet at $\sim 3.9\text{-}4.0$ ppm is characteristic of methyl ester protons. The adjacent carbonyl group deshields these protons, shifting them downfield compared to a simple methyl ether.
- Aromatic Protons:** The aromatic region will display a complex pattern due to the disubstitution on the benzene ring. The proton ortho to the electron-withdrawing acyl group is expected to be the most deshielded. The coupling constants will reflect the ortho and meta relationships between the protons.

Predicted ^{13}C NMR Spectroscopic Data

The ^{13}C NMR spectrum will show distinct signals for the carbonyl carbons, the aromatic carbons, and the methyl ester carbon.

Table 2: Predicted ^{13}C NMR Spectroscopic Data (in CDCl_3 , 100 MHz)

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C=O (Ketone)	185 - 190
C=O (Ester)	163 - 166
C-Br	120 - 125
Quaternary Ar-C	130 - 135
Ar-CH	128 - 138
O-CH ₃	52 - 54

Causality Behind Predictions:

- Carbonyl Carbons:** The ketone carbonyl carbon is expected to be significantly downfield (~185-190 ppm) due to the strong deshielding effect. The ester carbonyl will be slightly upfield in comparison (~163-166 ppm).
- Aromatic Carbons:** The carbon attached to the bromine atom will be in the 120-125 ppm range. The other aromatic carbons will appear between 128 and 138 ppm, with their exact shifts depending on the electronic environment.
- Methyl Carbon:** The methyl carbon of the ester group is expected around 52-54 ppm.

Predicted Infrared (IR) Spectroscopic Data

The IR spectrum will be dominated by strong absorptions from the two carbonyl groups.

Table 3: Predicted IR Spectroscopic Data

Functional Group	Predicted Absorption Range (cm ⁻¹)	Intensity
C=O Stretch (Ketone)	1680 - 1700	Strong
C=O Stretch (Ester)	1730 - 1750	Strong
C-O Stretch (Ester)	1200 - 1300	Strong
Aromatic C=C Stretch	1450 - 1600	Medium to Weak
C-Br Stretch	500 - 600	Medium

Causality Behind Predictions:

- **Carbonyl Stretches:** The two distinct carbonyl groups will give rise to two strong absorption bands. The ester carbonyl typically appears at a higher wavenumber than the ketone carbonyl. Conjugation with the aromatic ring will slightly lower the ketone's stretching frequency.
- **C-O Stretch:** A strong band corresponding to the C-O stretching of the ester group is expected.
- **Aromatic and C-Br Stretches:** Characteristic absorptions for the aromatic ring and the carbon-bromine bond will also be present.

Predicted Mass Spectrometry (MS) Data

The mass spectrum, likely obtained by electron ionization (EI), will show the molecular ion peak and characteristic fragmentation patterns. The presence of bromine will result in a distinctive isotopic pattern for bromine-containing fragments (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio).

Table 4: Predicted MS Fragmentation Data

m/z	Predicted Fragment
242/244	[M] ⁺ (Molecular ion)
211/213	[M - OCH ₃] ⁺
183/185	[M - COOCH ₃] ⁺
155/157	[C ₆ H ₄ Br] ⁺
127	[C ₆ H ₄ CO] ⁺
76	[C ₆ H ₄] ⁺

Causality Behind Predictions:

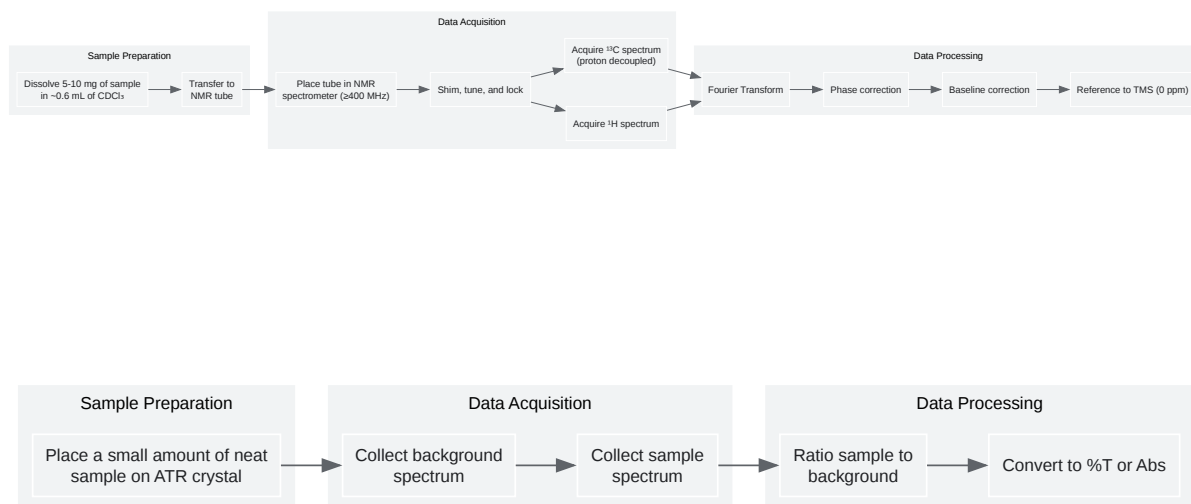
- Molecular Ion: A pair of peaks of nearly equal intensity at m/z 242 and 244 will correspond to the molecular ion containing ⁷⁹Br and ⁸¹Br, respectively.
- Fragmentation: Common fragmentation pathways include the loss of the methoxy radical (-OCH₃) and the carbomethoxy radical (-COOCH₃). The bromobenzoyl cation ([C₆H₄BrCO]⁺) is also an expected stable fragment.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data described above.

NMR Spectroscopy

Diagram 1: General NMR Experimental Workflow



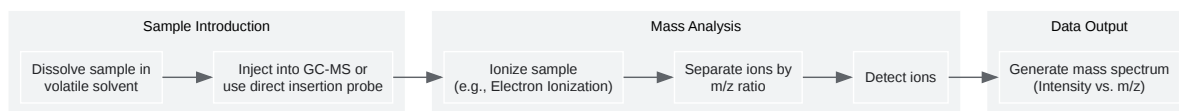
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Caption: Workflow for FTIR data acquisition.

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.
- Sample Preparation: For a liquid or oily sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid, a KBr pellet or an Attenuated Total Reflectance (ATR) accessory can be used.
- Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹.

Mass Spectrometry (MS)

Diagram 3: General EI-MS Experimental Workflow



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Caption: Workflow for Mass Spectrometry data acquisition.

- Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
- Ionization: Electron Ionization (EI) is a common method for this type of molecule.
- Data Analysis: The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z).

Conclusion

This technical guide provides a detailed predictive analysis of the ^1H NMR, ^{13}C NMR, IR, and MS spectra of **Methyl 2-(2-bromophenyl)-2-oxoacetate**. While experimental data is not readily available, the predictions presented here, based on sound spectroscopic principles and data from analogous structures, offer a robust framework for the characterization of this important synthetic intermediate. Researchers and scientists can use this guide to aid in the identification, purity assessment, and structural confirmation of **Methyl 2-(2-bromophenyl)-2-oxoacetate** in their work.

References

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Sources

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- To cite this document: BenchChem. [Spectroscopic Profile of Methyl 2-(2-bromophenyl)-2-oxoacetate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1610294#spectroscopic-data-for-methyl-2-2-bromophenyl-2-oxoacetate]

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